molecular formula C16H14O2 B14404477 3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one CAS No. 88464-97-5

3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one

Cat. No.: B14404477
CAS No.: 88464-97-5
M. Wt: 238.28 g/mol
InChI Key: HCBJASZKVAAQES-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans It is characterized by a benzofuran ring fused with a benzyl group substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where a benzofuran derivative is reacted with a benzyl chloride derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles such as halides or amines replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Benzofuran-1(3H)-one: Lacks the benzyl and methyl substituents, resulting in different chemical properties.

    4-Methylbenzofuran: Contains a methyl group on the benzofuran ring but lacks the benzyl substituent.

    Benzylbenzofuran: Contains a benzyl group but lacks the methyl substituent.

Uniqueness

3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one is unique due to the presence of both the benzyl and methyl substituents, which confer distinct chemical and biological properties

Properties

CAS No.

88464-97-5

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C16H14O2/c1-11-6-8-12(9-7-11)10-15-13-4-2-3-5-14(13)16(17)18-15/h2-9,15H,10H2,1H3

InChI Key

HCBJASZKVAAQES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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